2-Formyl-5-(methylsulphonyl)benzotrifluoride
Overview
Description
2-Formyl-5-(methylsulphonyl)benzotrifluoride is an organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol . It is also known by its IUPAC name, 4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde . This compound is characterized by the presence of a formyl group (–CHO), a methylsulphonyl group (–SO2CH3), and a trifluoromethyl group (–CF3) attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride typically involves the introduction of the formyl, methylsulphonyl, and trifluoromethyl groups onto a benzene ring. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Formylation: The amino group is converted to a formyl group using a formylating agent such as formic acid or formamide.
Sulphonylation: The formylated compound is then sulphonylated using a sulphonylating agent like methylsulfonyl chloride.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(methylsulphonyl)benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2-Carboxy-5-(methylsulphonyl)benzotrifluoride
Reduction: 2-Hydroxymethyl-5-(methylsulphonyl)benzotrifluoride
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Formyl-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methylsulphonyl)benzotrifluoride
- 4-Formyl-3-(trifluoromethyl)phenyl methyl sulphone
- 2-Formyl-4-(methylsulphonyl)benzotrifluoride
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications[6][6].
Biological Activity
2-Formyl-5-(methylsulphonyl)benzotrifluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a formyl group, a methylsulphonyl group, and a trifluoromethyl group. This unique arrangement enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of a nitro group to the benzene ring.
- Reduction : Conversion of the nitro group to an amino group.
- Formylation : Transformation of the amino group into a formyl group using agents like formic acid.
- Sulphonylation : Addition of the methylsulfonyl group using methylsulfonyl chloride.
- Trifluoromethylation : Incorporation of the trifluoromethyl group using trifluoromethyl iodide.
These steps can be optimized for yield and purity depending on the desired application.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Binding : It can bind to receptors modulating pain and inflammation responses, suggesting its utility in pain management therapies .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The compound's interaction with cyclooxygenase enzymes was highlighted as a key mechanism for reducing inflammation.
- Anticancer Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The trifluoromethyl group was found to enhance cytotoxicity against certain tumor cells, indicating potential for development as an anticancer agent .
- Toxicological Studies : Toxicological assessments revealed that while this compound has beneficial biological effects, it also poses risks such as acute toxicity if ingested or upon skin contact. Safety data indicate harmful effects at high doses, necessitating careful handling and dosage regulation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
4-Formyl-3-(trifluoromethyl)phenyl methyl sulphone | Trifluoromethyl and methyl sulphone groups | Moderate anti-inflammatory | Less potent than 2-formyl variant |
2-Formyl-4-(methylsulphonyl)benzotrifluoride | Similar to target compound but different substitution pattern | Lower cytotoxicity | Shows promise but less studied |
Properties
IUPAC Name |
4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHDYBLTHETMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021029 | |
Record name | Benzaldehyde, 4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215310-75-0 | |
Record name | Benzaldehyde, 4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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